molecular formula C21H20ClFNO+ B047750 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium CAS No. 154440-77-4

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

Cat. No. B047750
M. Wt: 356.8 g/mol
InChI Key: CESYFZMRVQIRNB-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is of significant interest due to its structural complexity and potential for diverse chemical reactions and properties. While the specific compound is not directly mentioned in the available literature, insights can be drawn from related research on pyridinium compounds and their derivatives.

Synthesis Analysis

The synthesis of related pyridine and pyridinium compounds involves various strategies, including electrochemically induced reactions and modifications of pre-existing pyridine structures to introduce new functional groups (Combellas, Suba, & Thiebault, 1992). For instance, demethylation of methoxyphenylbutyric acid using molten pyridinium hydrochloride represents a scalable approach to produce key intermediates for synthesis (Schmid, Beck, Cronin, & Staszak, 2004).

Molecular Structure Analysis

Studies on polysubstituted pyridines have shown that these compounds adopt nearly planar structures, stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007). The detailed analysis of these interactions provides insights into the potential molecular arrangement of the target compound.

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of the pyridinium ion suggests reactivity patterns that could include quaternization reactions and participation in zwitterionic forms under specific conditions (Combellas, Suba, & Thiebault, 1992).

Physical Properties Analysis

The physical properties of related pyridine and pyridinium derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular geometry and the nature of substituents. Compounds containing pyridinium units tend to have distinct solubility profiles and crystalline packing arrangements due to their ionic nature and possible hydrogen bonding (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

Scientific Research Applications

  • Neurotoxic Metabolites of Haloperidol : Research indicates that neurotoxic pyridinium metabolites of haloperidol, which may include 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, are substrates for human organic cation transporters. This suggests a potential role in brain distribution and neurotoxicity (Kang et al., 2006).

  • Synthesis of Triaryl Pyridines : The compound has been used in the synthesis of triaryl pyridines, demonstrating its utility in chemical synthesis (Agarwal, 2012).

  • Impact on Dopamine Content : A study showed that HP+, a pyridinium ion metabolite of haloperidol which might be related to the compound , can decrease dopamine content in PC12 cells by actively releasing amines and blocking their reuptake (Fang & Yu, 1997).

  • Cytotoxic and Carbonic Anhydrase Inhibitory Properties : Compounds related to 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, such as azafluorenones, have been studied for their cytotoxic and carbonic anhydrase inhibitory properties, indicating potential applications in designing novel anticancer agents (Tuğrak et al., 2018).

  • Antipsychotic Potential : The compound's analogs have been evaluated for their antipsychotic potential, with some showing a higher affinity for dopamine D4 receptors and no significant catalepsy in rats (Ablordeppey et al., 2006).

  • Brain Penetration and Neurotoxicity : Studies indicate that neurotoxic metabolites like HPP+, potentially similar to 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, can penetrate the blood-brain barrier and cause damage to brain dopaminergic neurons (Kawashima et al., 2002).

  • Reactivity and Stability in Non-Linear Optics : The compound has potential applications in non-linear optics, reactivity, and stability (Murthy et al., 2017).

  • Metabolism Studies : Metabolic studies on haloperidol and its analogs suggest that neurotoxic pyridinium metabolites, potentially including the compound , may contribute to neurological disorders observed in chronic haloperidol treatment (van der Schyf et al., 1994).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include using personal protective equipment, avoiding inhalation or skin contact, and storing the compound properly. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties.


Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent or intermediate, future research might explore its utility in various reactions or the synthesis of new compounds.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESYFZMRVQIRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFNO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

CAS RN

154440-77-4
Record name RHPP+ ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Brand, DW Oliver, CJ van der Schyf, SM Pond… - Life sciences, 1996 - Elsevier
The neuroleptic agent haloperidol (HP) is biotransformed to metabolites such as 4-(4-chloropheny 1)-1-[4-(4-fluorophenyl)-4-oxobuty 1]-1, 2,3,6-tetrahydropyridine (HPTP) and 4-(4-…
Number of citations: 7 www.sciencedirect.com
AS Kalgutkar, TJ Taylor, K Venkatakrishnan… - Drug metabolism and …, 2003 - ASPET
As a plausible explanation for the large interindividual variability in the pharmacokinetics of the neuroleptic agent haloperidol, the contributions of CYP3A isozymes (CYP3A4 and the …
Number of citations: 74 dmd.aspetjournals.org
J Fang, G McKay, J Song, A Remillrd, X Li… - Drug metabolism and …, 2001 - ASPET
A systematic in vitro study was carried out to elucidate the enzymes responsible for the metabolism of haloperidol (HAL) using human liver microsomes and recombinant human …
Number of citations: 98 dmd.aspetjournals.org
GM Halliday, SM Pond, H Cartwright… - Experimental …, 1999 - Elsevier
Tardive dyskinesia (TD) is relatively common among psychiatric patients on maintenance therapy with typical neuroleptics and persists in more than 20% even after withdrawal of the …
Number of citations: 23 www.sciencedirect.com
EJ Cobos, E Pozo, JM Baeyens - Journal of neurochemistry, 2007 - Wiley Online Library
We evaluated the effect of haloperidol (HP) and its metabolites on [ 3 H](+)‐pentazocine binding to σ 1 receptors in SH‐SY5Y human neuroblastoma cells and guinea pig brain P 1 , P 2 …
Number of citations: 82 onlinelibrary.wiley.com
S Ulrich, S Neuhof, V Braun, P Danos… - Journal of clinical …, 2000 - journals.lww.com
In an open clinical trial, serum concentrations of haloperidol pyridinium (C HP+) and reduced haloperidol pyridinium (C RHP+), as well as haloperidol (CH) and reduced haloperidol (C …
Number of citations: 5 journals.lww.com
D Favretto, G Stocchero, A Nalesso… - Therapeutic drug …, 2013 - journals.lww.com
Background: Haloperidol, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone (HP), one of the most widely used antipsychotics in the treatment of …
Number of citations: 20 journals.lww.com
J Wouters, F Durant, N Castagnoli Jr… - Journal of the …, 1997 - pubs.rsc.org
In order to gain more insight into the mechanisms underlying mitochondrial inhibition by haloperidol (HP) pyridinium metabolites, we have studied the three dimensional structure of …
Number of citations: 1 pubs.rsc.org
CJ Van der Schyf, IC Dormehl, DW Oliver, N Hugo… - Molecular brain …, 1996 - Elsevier
Haloperidol (HP) and its tetrahydropyridine dehydration product 4-(4-chlorophenyl)-[4-(fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) are both metabolized in vivo to …
Number of citations: 6 www.sciencedirect.com
M Dichiara, E Amata, A Rescifina… - Future Medicinal …, 2017 - Future Science
The use of haloperidol metabolite II (HP-metabolite II) prodrugs is an emerging strategy in the treatment of cancer. HP-metabolite II exhibits antiproliferative properties at micromolar …
Number of citations: 4 www.future-science.com

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